molecular formula C18H17NO4 B14225459 [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol CAS No. 735265-80-2

[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B14225459
CAS No.: 735265-80-2
M. Wt: 311.3 g/mol
InChI Key: JVUBYPNOHDIVIU-UHFFFAOYSA-N
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Description

[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the oxazole ring, which is further substituted with a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with an amine and a carboxylic acid derivative to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole derivative.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-carboxylic acid.

    Reduction: Formation of 4,5-Bis(4-methoxyphenyl)-1,3-dihydro-oxazol-2-ylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]methanol
  • **4,5-Bis(4-methylphenyl)-1,3-oxazol-2-yl]methanol
  • **4,5-Bis(4-fluorophenyl)-1,3-oxazol-2-yl]methanol

Uniqueness

Compared to similar compounds, [4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is unique due to the presence of methoxy groups on the phenyl rings. These methoxy groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

CAS No.

735265-80-2

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

[4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol

InChI

InChI=1S/C18H17NO4/c1-21-14-7-3-12(4-8-14)17-18(23-16(11-20)19-17)13-5-9-15(22-2)10-6-13/h3-10,20H,11H2,1-2H3

InChI Key

JVUBYPNOHDIVIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=N2)CO)C3=CC=C(C=C3)OC

Origin of Product

United States

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